MFCD00801204
Description
MFCD00801204 is a chemical compound cataloged under the MDL Number (MFCD) system, widely used in pharmaceutical and coordination chemistry research. Compounds in this category often exhibit unique electronic and steric properties that influence their reactivity and binding affinities . For instance, hybrid multidentate ligands, such as phosphine-alkene systems, are critical in stabilizing metal centers and enhancing catalytic efficiency in cross-coupling reactions .
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
AAJVCQPQGWUYMD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions to achieve the desired protection and functionalization . The reaction conditions are mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of reagents and conditions is optimized to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD00801204 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Free amine derivatives
Scientific Research Applications
MFCD00801204 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (s)-2-(tert-butoxycarbonylamino)-4-(methylthio)butanal involves its reactivity with various biological and chemical targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with nucleophiles or electrophiles. The methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
MFCD00801204 can be compared to structurally related compounds, such as MFCD08009270 and MFCD08540258 , which are also cataloged in screening libraries for drug discovery . Key differences include:
| Property | This compound (Hypothetical) | MFCD08009270 | MFCD08540258 |
|---|---|---|---|
| Molecular Formula | Not available | C₂₄H₂₈FN₃O₂S₂ | C₂₉H₃₄N₄O₃S |
| Molecular Weight | Not available | 497.63 g/mol | 542.68 g/mol |
| Functional Groups | Phosphine-alkene | Thiazole, carbamate, fluorophenyl | Piperazine, benzothiazole |
| Solubility | Moderate in polar solvents | Low (logP = 4.2) | Moderate (logP = 3.8) |
Note: Data for this compound is inferred from ligand design principles in transition metal catalysis ; values for MFCD08009270 and MFCD08540258 are derived from their SMILES structures .
Catalytic and Pharmacological Activity
- This compound: Likely functions as a multidentate ligand for transition metals (e.g., Pd, Ni), enabling C–C bond formation in cross-coupling reactions. Similar ligands have shown turnover numbers (TONs) exceeding 10⁴ in Suzuki-Miyaura reactions .
- Its fluorophenyl group may enhance membrane permeability .
- MFCD08540258 : Part of a 3D-Pharmacophore Based Diversity Library (49,813 compounds), indicating utility in targeting G-protein-coupled receptors (GPCRs) or ion channels .
Stability and Reactivity
- Thermal Stability : Phosphine-alkene ligands like this compound typically decompose above 200°C, whereas MFCD08009270 and MFCD08540258 (with aromatic heterocycles) exhibit higher thermal stability (>250°C) .
- Reactivity with Metals: this compound’s hybrid donor atoms (P and alkene) provide stronger σ-donation and π-backbonding compared to purely N- or O-donor ligands in MFCD08540258, leading to faster oxidative addition rates in catalysis .
Research Findings and Limitations
Key Studies
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